2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
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Overview
Description
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride is a complex organic compound known for its unique chemical structure and properties This compound is a type of anthocyanin, which are water-soluble pigments found in many plants Anthocyanins are responsible for the red, purple, and blue colors in fruits and vegetables
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride typically involves the glycosylation of cyanidin, a naturally occurring anthocyanidin. The process includes the following steps:
Extraction of Cyanidin: Cyanidin is extracted from plant sources such as berries.
Glycosylation Reaction: Cyanidin undergoes glycosylation with glucose in the presence of an acid catalyst to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and glycosylation processes. The key steps include:
Extraction: Large quantities of plant material are processed to extract cyanidin.
Glycosylation: The extracted cyanidin is glycosylated using industrial reactors.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenylium ion can be reduced to form a chromanol derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a natural colorant in food and cosmetic products.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation and cancer progression.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyanidin 3-O-glucoside: Similar structure but lacks some hydroxyl groups.
Delphinidin 3-O-glucoside: Contains additional hydroxyl groups on the B-ring.
Pelargonidin 3-O-glucoside: Lacks hydroxyl groups on the B-ring.
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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